The molecule contains an indoline-6-carboxamide core, a common structural motif found in many kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. Development of selective kinase inhibitors is a major focus in cancer research []. Further studies are needed to determine if (Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide exhibits any inhibitory activity against specific kinases.
The presence of the dimethylamino group suggests potential antimicrobial properties. Compounds with this functional group can disrupt bacterial membranes, leading to cell death []. Further investigation is required to assess the in vitro and in vivo efficacy of (Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide against various microbial strains.
The molecule possesses an interesting combination of functional groups, potentially making it a useful intermediate in organic synthesis. Researchers might explore its reactivity and use it as a building block for the design of more complex molecules with desired properties.
BIX02188 is a potent and selective inhibitor of the mitogen-activated protein kinase kinase 5, commonly referred to as MEK5. It is recognized for its ability to block the phosphorylation of extracellular signal-regulated kinase 5, known as ERK5, without affecting the closely related ERK1/2 pathways. BIX02188 has an IC50 value of approximately 4.3 nM for MEK5 and 0.83 µM for ERK5, indicating its high specificity and efficacy in targeting the MEK5/ERK5 signaling pathway .
BIX02188 primarily functions by inhibiting the MEK5 enzyme, which leads to decreased activation of ERK5. This inhibition results in reduced phosphorylation of downstream targets, such as AKT, contributing to apoptotic processes in various cell types, particularly those expressing oncogenic mutations like FLT3-ITD . The compound does not significantly influence the phosphorylation of ERK1/2, making it a valuable tool for dissecting specific signaling pathways .
The biological activity of BIX02188 is characterized by its ability to induce apoptosis in cancer cells that express mutated forms of FLT3. Studies have demonstrated that treatment with BIX02188 leads to significant apoptotic effects in these cells, suggesting its potential as an anti-cancer therapeutic agent . Additionally, BIX02188 has been shown to modulate various cellular processes linked to growth factor signaling and inflammation, highlighting its broader implications in cellular biology .
BIX02188 has diverse applications in research and potential therapeutic contexts:
Interaction studies involving BIX02188 focus on its effects on various cellular pathways. Notably, it has been shown to induce compensatory activation of other MAPK pathways when MEK5 is inhibited. This suggests a complex interplay between different MAPK signaling cascades that could influence therapeutic strategies targeting these pathways . Furthermore, studies indicate that BIX02188 may affect the expression levels of several genes involved in apoptosis and cell cycle regulation.
BIX02188 can be compared with several similar compounds that also target the MAPK signaling pathways. Here are some notable examples:
Compound Name | Target | IC50 (nM) | Unique Features |
---|---|---|---|
BIX02189 | MEK5 | 10 | Compensatory activation of ERK1/2 observed |
XMD8-92 | ERK5 | 50 | Directly inhibits auto-phosphorylation of ERK5 |
PD98059 | MEK1/2 | 10 | Inhibits both ERK1 and ERK2 pathways |
BIX02188 stands out due to its selective inhibition of MEK5 without affecting other MAPKs like ERK1/2, making it particularly useful for studying the distinct roles of these pathways in cellular processes . Its unique profile allows researchers to dissect the specific contributions of MEK5/ERK5 signaling in various biological contexts.
BIX02188, with the molecular formula C₂₅H₂₄N₄O₂ and a molecular weight of 412.48 daltons, represents a sophisticated indolinone-based compound requiring careful multi-step synthetic optimization [5] [25]. The compound belongs to the indolinone kinase inhibitor series, which necessitates precise control of reaction conditions throughout the synthetic pathway [5].
The synthesis of BIX02188 follows established protocols for indolinone derivative preparation, where optimization focuses on maximizing yield while maintaining structural integrity [15] [20]. Multi-step synthesis strategies for indolinone compounds typically involve sequential transformations that require careful monitoring at each stage [29]. The optimization process begins with the selection of appropriate starting materials and progresses through intermediate formation, with each step requiring specific temperature, solvent, and catalyst considerations [16].
Protocol optimization for BIX02188 synthesis involves systematic evaluation of reaction parameters including temperature profiles, solvent systems, and catalyst loading [29]. The multi-step approach allows for better control of stereochemistry and minimizes side product formation compared to single-step alternatives [34]. Continuous flow techniques have emerged as valuable tools for multi-step synthesis optimization, enabling better heat and mass transfer control while reducing reaction times [29].
Optimization Parameter | Range Evaluated | Optimal Condition | Impact on Yield |
---|---|---|---|
Reaction Temperature | 20-150°C | 65-80°C | 15-20% improvement |
Solvent System | Various organic solvents | Ethanol/acetic acid | 25% yield increase |
Catalyst Loading | 0.1-2.0 equivalents | 1.0-1.2 equivalents | Minimal side products |
Reaction Time | 2-12 hours | 4-6 hours | Optimal conversion |
The synthetic route requires careful consideration of functional group compatibility and protection strategies [15]. Temperature control proves critical during the formation of key intermediates, with deviations potentially leading to unwanted rearrangements or decomposition products [20]. Solvent selection significantly impacts both reaction kinetics and product isolation, with polar protic solvents generally favoring the desired transformations [26].
The synthesis of BIX02188 generates several key intermediates that require specific isolation and purification protocols to ensure high final product quality [26] [27]. The primary intermediate involves the formation of the indolinone core structure, which serves as the foundation for subsequent functionalization steps [15] [20].
Crystallization represents the most effective purification method for BIX02188 intermediates, utilizing controlled solvent systems to achieve optimal purity levels [32]. The process involves dissolution in a suitable solvent at elevated temperature followed by controlled cooling to promote crystal formation [27]. Recrystallization from ethanol has proven particularly effective for indolinone derivatives, providing both high purity and good recovery yields [20] [26].
Column chromatography serves as an essential purification technique for intermediate separation, particularly when crystallization alone proves insufficient [31]. Silica gel chromatography with gradient elution systems effectively separates closely related structural analogs and removes synthetic byproducts [27]. The selection of appropriate eluent systems depends on the polarity and functional group characteristics of the specific intermediate [31].
Intermediate Stage | Purification Method | Solvent System | Purity Achieved | Yield Recovery |
---|---|---|---|---|
Core Indolinone | Recrystallization | Ethanol | >95% | 85-90% |
Functionalized Derivative | Column Chromatography | Ethyl acetate/hexane | >98% | 80-85% |
Final Intermediate | Combined Methods | Multiple systems | >99% | 75-80% |
Solvent extraction techniques provide additional purification options, particularly for removing polar impurities and reaction byproducts [27]. The choice of extraction solvents depends on the partition coefficients of the target compound versus impurities, with careful pH control often necessary to optimize selectivity [30]. Precipitation methods offer rapid purification for certain intermediates, utilizing controlled addition of anti-solvents to induce selective crystallization [32].
The purification strategy must account for the stability characteristics of each intermediate, with some compounds requiring protection from air oxidation or light exposure [32]. Storage conditions between synthesis steps significantly impact intermediate quality, with controlled temperature and humidity preventing degradation [27]. The use of inert atmospheres during purification procedures helps maintain compound integrity throughout the isolation process [30].
High-Performance Liquid Chromatography analysis of BIX02188 requires carefully optimized mobile phase compositions to achieve adequate separation from related compounds and impurities [9] [11]. The compound exhibits specific retention characteristics that depend on column chemistry, mobile phase pH, and gradient conditions [28]. Reverse-phase chromatography using C18 columns provides optimal separation for BIX02188 and its structural analogs [22].
The chromatographic method development process involves systematic evaluation of multiple parameters including column selection, mobile phase composition, flow rate, and detection wavelength [28] [33]. BIX02188 shows optimal detection at specific ultraviolet wavelengths, with method sensitivity depending on detector configuration and sample preparation protocols [11]. The compound demonstrates stability under typical High-Performance Liquid Chromatography conditions, maintaining integrity throughout analysis [9].
Liquid Chromatography-Mass Spectrometry provides enhanced specificity for BIX02188 analysis, enabling precise molecular weight confirmation and fragmentation pattern characterization [11] [18]. The ionization behavior of BIX02188 in electrospray ionization conditions allows for sensitive detection and quantification [23]. Mass spectrometric analysis reveals characteristic fragmentation patterns that serve as structural confirmation tools [18].
Chromatographic Parameter | Optimized Condition | Performance Metric | Specification |
---|---|---|---|
Column | C18, 150 × 4.6 mm | Resolution | >2.0 |
Mobile Phase A | Water + 0.1% formic acid | Peak symmetry | 0.8-1.2 |
Mobile Phase B | Acetonitrile + 0.1% formic acid | Retention time | 8-12 minutes |
Flow Rate | 1.0 mL/minute | Detection limit | <0.1 μg/mL |
Detection | UV at 280 nm | Precision | <2% RSD |
Method validation for BIX02188 chromatographic analysis encompasses accuracy, precision, linearity, and specificity parameters according to regulatory guidelines [33]. The validated method demonstrates excellent linearity across the analytical range with correlation coefficients exceeding 0.999 [28]. Precision studies show acceptable repeatability and intermediate precision values, confirming method reliability [33].
Forced degradation studies reveal BIX02188 stability characteristics under various stress conditions, with chromatographic methods successfully separating degradation products from the parent compound [22]. The compound shows particular sensitivity to oxidative conditions, requiring careful handling during sample preparation and analysis [11]. Chromatographic profiling during synthesis monitoring enables real-time assessment of reaction progress and product formation [22].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural validation for BIX02188, with both one-dimensional and two-dimensional techniques contributing essential information [12] [23]. The compound exhibits characteristic chemical shift patterns consistent with its indolinone core structure and aromatic substituents [15] [26]. Proton Nuclear Magnetic Resonance analysis reveals distinct signals corresponding to specific structural elements within the molecule [20].
The Nuclear Magnetic Resonance spectral profile of BIX02188 includes characteristic resonances for the dimethylamino group, aromatic protons, and carboxamide functionality [2] [25]. Chemical shift assignments require careful analysis of coupling patterns and integration ratios to ensure accurate structural confirmation [12]. Two-dimensional Nuclear Magnetic Resonance techniques provide correlation information that confirms connectivity patterns within the molecular framework [23].
Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information, with the carbonyl carbon signals appearing in characteristic downfield regions [15] [26]. The aromatic carbon resonances provide detailed information about substitution patterns and electronic environments [20]. Quantitative Nuclear Magnetic Resonance methods enable purity assessment and impurity profiling when appropriate internal standards are employed [12].
Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Multiplicity | Integration | Assignment |
---|---|---|---|---|
Aromatic Protons | 7.0-8.0 ppm | Multiple | 9H | Phenyl groups |
Amide Protons | 10.3-11.1 ppm | Singlet | 2H | Carboxamide NH |
Methylene Protons | 2.5-3.0 ppm | Singlet | 2H | CH₂ linker |
Dimethylamino | 2.2-2.4 ppm | Singlet | 6H | N(CH₃)₂ |
Carbonyl Carbons | 162-165 ppm | - | - | C=O groups |
Solvent selection for Nuclear Magnetic Resonance analysis of BIX02188 requires consideration of compound solubility and spectral quality [23]. Deuterated dimethyl sulfoxide provides optimal dissolution while minimizing interference with compound resonances [12]. Sample preparation protocols must account for potential aggregation effects that could influence chemical shift values [23].
Advanced Nuclear Magnetic Resonance techniques including heteronuclear correlation experiments enable complete structural assignment and validation [12] [23]. The compound shows excellent spectral dispersion in standard solvent systems, facilitating accurate peak assignment and integration [20]. Nuclear Magnetic Resonance-based purity analysis provides orthogonal confirmation of chromatographic purity assessments [12].